(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate - 1040670-94-7

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Catalog Number: EVT-3537103
CAS Number: 1040670-94-7
Molecular Formula: C21H14N2O6
Molecular Weight: 390.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3,3-Tri(1H-indol-3-yl)propan-1-one

  • Compound Description: This compound serves as a crucial precursor in synthesizing oxoketene gem-dithiol and 1,2-dithiole-3-thione using an environmentally friendly catalyst: pure citrus lemon juice. []
  • Relevance: 1,3,3-Tri(1H-indol-3-yl)propan-1-one shares the core 1H-indol-3-yl moiety with (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. This structural similarity highlights a potential synthetic pathway connecting these compounds. []

(R)-3-((2-(benzo[d][1,3]dioxol-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione

  • Compound Description: This compound, along with its (S)-enantiomer, exhibits potential in treating sexual disorders. []
  • Relevance: The (R)-enantiomer possesses significant structural similarities to (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. Both compounds feature a benzo[d][1,3]dioxol-5-yl group directly attached to a heterocycle linked to an indole moiety. This close structural resemblance suggests potential shared biological activities or applications. []

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid

  • Compound Description: This compound is a key intermediate in synthesizing various phenylquinazoline derivatives with potential antimicrobial activities. []
  • Relevance: Both this compound and (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate belong to the indole derivative class and share the 1H-indol-3-yl substituent. This shared structural feature suggests they might exhibit similar biological activity profiles. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 acts as a selective antagonist for neuropeptide Y Y2 receptors, showing potential for treating obesity and influencing bone formation. []
  • Relevance: Though structurally distinct from (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate, JNJ-5207787 also falls under the category of indole derivatives. This shared classification suggests potential overlapping pharmacological effects or targets. []

1-(decyl-2-(4-sulfamoyloxyphenyl)-1H-indol-6-yl-sulfamate

  • Compound Description: This indole derivative, through X-ray analysis of its complex with hyaluronate lyase from S. pneumoniae (hylSpn), offered insights into the potential binding mode of benzoxazole-2-thiones, a class of bacterial hyaluronidase inhibitors. []
  • Relevance: The presence of the indole scaffold in both 1-(decyl-2-(4-sulfamoyloxyphenyl)-1H-indol-6-yl-sulfamate and (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate highlights the importance of this structure in interacting with biological targets. []

Properties

CAS Number

1040670-94-7

Product Name

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C21H14N2O6/c24-20(15-9-22-16-4-2-1-3-14(15)16)21(25)26-10-13-8-18(29-23-13)12-5-6-17-19(7-12)28-11-27-17/h1-9,22H,10-11H2

InChI Key

KFKVREZWJDHHLW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C(=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.